molecular formula C16H12N2O6S2 B14695343 [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid CAS No. 26555-47-5

[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid

Cat. No.: B14695343
CAS No.: 26555-47-5
M. Wt: 392.4 g/mol
InChI Key: YYDHBZCRMSJJJS-UHFFFAOYSA-N
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Description

[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is a complex organic compound characterized by the presence of carbamoyl and disulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid typically involves the reaction of phenyl isocyanate with disulfanyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and supercritical carbon dioxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is essential to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The disulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is unique due to its combination of carbamoyl and disulfanyl groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

26555-47-5

Molecular Formula

C16H12N2O6S2

Molecular Weight

392.4 g/mol

IUPAC Name

[[carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid

InChI

InChI=1S/C16H12N2O6S2/c19-13(20)17(11-7-3-1-4-8-11)15(23)25-26-16(24)18(14(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22)

InChI Key

YYDHBZCRMSJJJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C(=O)O)C(=O)SSC(=O)N(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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